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Compound of Interest

Compound Name: 2-Fluoro-4,6-dinitrophenol

Cat. No.: B1602198 Get Quote

This guide focuses on the chemical properties of fluorinated dinitrophenols, specifically

addressing the isomer 2-Fluoro-4,6-dinitrophenol. It is critical for the researcher to note that

the historically significant compound known as Sanger's Reagent is 1-Fluoro-2,4-

dinitrobenzene (FDNB or DNFB).[1][2][3] While structurally similar, the positioning of the

functional groups significantly impacts reactivity and established protocols. This document will

detail the properties of the requested 2-Fluoro-4,6-dinitrophenol isomer while drawing

functional parallels to the well-documented applications of FDNB in protein chemistry, thereby

providing a comprehensive resource for researchers in drug development and molecular

biology.

Core Chemical Identity and Physical Characteristics
2-Fluoro-4,6-dinitrophenol is an aromatic organic compound. The molecule consists of a

phenol ring substituted with a fluorine atom and two nitro groups. The electron-withdrawing

nature of the nitro groups, coupled with the electronegativity of the fluorine atom, profoundly

influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic

substitution.

Physicochemical Data Summary
Quantitative properties are essential for experimental design, including solubility tests, reaction

stoichiometry, and analytical characterization. The data below is compiled for 2-fluoro-4,6-
dinitrophenol and a closely related, commercially available isomer, 4-Fluoro-2,6-dinitrophenol.

Researchers should always refer to the Certificate of Analysis for specific lot data.
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Property Value Source

Molecular Formula C₆H₃FN₂O₅ [4]

Molecular Weight 202.10 g/mol [4][5]

CAS Number
364-32-9 (for isomer 4-Fluoro-

2,6-dinitrophenol)
[5][6]

Appearance Yellow crystalline solid/powder [6][7]

Melting Point
48.0-54.0 °C (for isomer 4-

Fluoro-2,6-dinitrophenol)
[6]

Solubility

Limited solubility in water;

soluble in organic solvents like

ethanol, acetone, and ether.[8]

[9]

Synthesis Pathways
The synthesis of nitrated fluorophenols typically involves the controlled nitration of a

fluorophenol precursor. The directing effects of the hydroxyl and fluoro groups on the aromatic

ring are key considerations for achieving the desired isomer.

Experimental Protocol: Nitration of a Fluorophenol
Precursor
This protocol is adapted from established methods for the nitration of substituted phenols and

provides a general framework.[10][11] Caution: Nitrating acids are highly corrosive and

reactions can be exothermic. Strict safety protocols must be followed.

Objective: To synthesize a dinitrated fluorophenol via electrophilic aromatic substitution.

Materials:

2-Fluorophenol (or other appropriate fluorophenol isomer)

Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (CH₂Cl₂) or other suitable solvent

Ice bath

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid

to concentrated sulfuric acid with constant stirring. The typical ratio is 1:3 to 1:8 (molar ratio

of nitric to sulfuric acid).[11] Allow the mixture to cool.

Dissolve Starting Material: In a separate reaction flask, dissolve the fluorophenol precursor in

the chosen organic solvent (e.g., chloroform or dichloromethane).[10][11]

Initiate Reaction: Cool the fluorophenol solution in an ice bath to approximately 0-5 °C.

Controlled Addition: Add the cold nitrating mixture dropwise to the fluorophenol solution over

a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. Vigorous

stirring is essential to ensure proper mixing and heat dissipation.

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled

temperature (e.g., 40-80 °C) for a specified time (e.g., 3 hours) to drive the reaction to

completion.[11]

Quenching and Extraction: Carefully pour the reaction mixture over crushed ice to quench

the reaction. Transfer the mixture to a separatory funnel.

Work-up: Wash the organic layer sequentially with cold water and brine. Dry the organic

layer over anhydrous magnesium sulfate.

Isolation: Remove the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., methylcyclohexane) or by column chromatography to isolate the desired 2-
Fluoro-4,6-dinitrophenol isomer.[10]

Chemical Reactivity and Mechanistic Insights
The defining characteristic of this class of molecules is their high reactivity towards

nucleophiles. The fluorine atom, positioned on an electron-deficient aromatic ring, is an

excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

The SₙAr Mechanism: Application in Peptide Sequencing
The foundational work by Frederick Sanger in sequencing the insulin protein utilized 1-Fluoro-

2,4-dinitrobenzene (FDNB) to identify the N-terminal amino acid of a polypeptide chain.[3][12]

The same principle applies to 2-Fluoro-4,6-dinitrophenol.

Causality of Reactivity:

Nucleophilic Attack: The N-terminal α-amino group of a peptide is a potent nucleophile. It

attacks the carbon atom bearing the fluorine atom on the dinitrophenol ring.[1][13]

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized intermediate

known as a Meisenheimer complex. The negative charge is delocalized across the aromatic

ring and, crucially, onto the oxygen atoms of the two electron-withdrawing nitro groups. This

stabilization is the driving force of the reaction.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the

fluoride ion, a good leaving group.[3] This results in the formation of a stable, covalent bond

between the peptide's N-terminus and the dinitrophenyl group, yielding a 2,4-dinitrophenyl-

peptide (DNP-peptide).[3]
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Caption: SₙAr mechanism for labeling a peptide N-terminus.

Application Protocol: N-Terminal Amino Acid
Identification
This protocol outlines the classic Sanger degradation method for identifying the first amino acid

in a protein or peptide sequence.[2][3]

Objective: To label, hydrolyze, and identify the N-terminal amino acid of a polypeptide.
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Start: Purified Peptide Sample

Step 1: Labeling Reaction
Peptide + 2-Fluoro-4,6-dinitrophenol

(Mildly alkaline conditions)

Step 2: Formation of DNP-Peptide
(Yellow derivative is formed)

Step 3: Acid Hydrolysis
(e.g., 6M HCl, 110°C, 24h)
Breaks all peptide bonds

Step 4: Product Mixture
Contains DNP-N-terminal Amino Acid

+ Free (unlabeled) Amino Acids

Step 5: Separation & Identification
(e.g., Chromatography, HPLC)

Result: Identified N-Terminal Amino Acid

Click to download full resolution via product page

Caption: Workflow for Sanger's N-terminal identification method.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1602198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Labeled Peptide (DNP-Peptide): a. Dissolve the purified peptide or protein

sample and a mild base like sodium bicarbonate (NaHCO₃) in water.[2] b. In a separate tube,

prepare a solution of 2-Fluoro-4,6-dinitrophenol in a miscible organic solvent such as

ethanol.[2] c. Mix the two solutions and allow them to react at room temperature for

approximately 2 hours with gentle agitation.[2] The N-terminal amino group, and other

reactive nucleophilic side chains (e.g., lysine), will react to form DNP derivatives. The

resulting DNP-peptide is often a yellow-colored precipitate.[3] d. Isolate the DNP-peptide by

centrifugation, and wash the precipitate with water, ethanol, and ether to remove unreacted

reagents. Air-dry the yellow powder.[2]

Acid Hydrolysis: a. Place the dried DNP-peptide in a hydrolysis tube. b. Add 6M hydrochloric

acid (HCl). c. Seal the tube under vacuum and heat at 110°C for 18-24 hours. This

procedure cleaves all the peptide bonds, releasing the constituent amino acids.[1] d. The

covalent bond between the DNP group and the N-terminal amino acid is stable to this acid

hydrolysis.[2]

Identification of DNP-Amino Acid: a. After hydrolysis, the mixture will contain one DNP-amino

acid (the original N-terminus) and a collection of free, unlabeled amino acids. b. The DNP-

amino acid can be separated from the free amino acids by ether or ethyl acetate extraction.

c. The specific DNP-amino acid is then identified using an analytical technique like thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its

retention time or migration distance to that of known DNP-amino acid standards.[2][14] The

DNP group provides a chromophore that allows for easy colorimetric or UV-Vis detection.[1]

[2]

Spectroscopic Characterization
Spectroscopic data is indispensable for confirming the identity and purity of 2-Fluoro-4,6-
dinitrophenol.
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Technique Expected Characteristics

¹H NMR

The proton NMR spectrum will show signals in

the aromatic region (typically 7.0-9.0 ppm). The

exact chemical shifts and coupling constants (J-

coupling) will be diagnostic of the substitution

pattern, with fluorine-proton coupling providing

key structural information.[15][16]

¹³C NMR

The carbon spectrum will show distinct signals

for each of the six aromatic carbons. The carbon

directly bonded to the fluorine atom will exhibit a

large C-F coupling constant. The carbons

attached to the nitro groups will be significantly

downfield.

IR Spectroscopy

The infrared spectrum will display characteristic

absorption bands. Key peaks include: a broad

O-H stretch (around 3200-3500 cm⁻¹), strong

asymmetric and symmetric N-O stretches for the

nitro groups (approx. 1500-1550 cm⁻¹ and

1300-1350 cm⁻¹), and C-F stretching vibrations

(approx. 1100-1250 cm⁻¹).[7][17]

Mass Spectrometry

The mass spectrum will show a molecular ion

peak (M⁺) corresponding to the molecular

weight of the compound (202.10 Da).[4][7] The

fragmentation pattern will likely involve the loss

of nitro groups (NO₂) and other characteristic

fragments.

Safety and Handling
Dinitrophenols and their derivatives are hazardous compounds that require careful handling in

a controlled laboratory environment.[18][19]

Core Hazards:
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Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[19]

[20][21] They can interfere with cellular metabolism.

Irritation: Causes skin and serious eye irritation.[5][18]

Explosive Risk: In a dry state, dinitrophenols can be sensitive to shock, friction, or heat and

may pose an explosion hazard.[22][23] They are often supplied and stored wetted with water

to mitigate this risk.[19][22]

Handling and Personal Protective Equipment (PPE):

Ventilation: Always handle in a well-ventilated chemical fume hood.[18][19]

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, a lab coat,

and chemical safety goggles.[18][20]

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.

Keep containers tightly closed.[18][19]

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous

materials.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

2. info.gbiosciences.com [info.gbiosciences.com]

3. creative-biolabs.com [creative-biolabs.com]

4. 2-fluoro-4,6-dinitrophenol [stenutz.eu]

5. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.spectrumchemical.com/media/sds/D2761_AGHS.pdf
https://www.sigmaaldrich.com/JP/en/sds/aldrich/d198501?userType=undefined
https://pim-resources.coleparmer.com/sds/91831.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2_6-dinitrophenol
https://www.fishersci.com/store/msds?partNumber=AAA1730903&productDescription=26-DINITRO-4-FLROPHENOL+98%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=0464
https://cameochemicals.noaa.gov/chemical/19770
https://www.spectrumchemical.com/media/sds/D2761_AGHS.pdf
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=0464
https://www.fishersci.com/store/msds?partNumber=AAA1730903&productDescription=26-DINITRO-4-FLROPHENOL+98%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.spectrumchemical.com/media/sds/D2761_AGHS.pdf
https://www.fishersci.com/store/msds?partNumber=AAA1730903&productDescription=26-DINITRO-4-FLROPHENOL+98%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/JP/en/sds/aldrich/d198501?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AAA1730903&productDescription=26-DINITRO-4-FLROPHENOL+98%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.spectrumchemical.com/media/sds/D2761_AGHS.pdf
https://www.fishersci.com/store/msds?partNumber=AAA1730903&productDescription=26-DINITRO-4-FLROPHENOL+98%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1602198?utm_src=pdf-custom-synthesis
http://www.chem.ucla.edu/~harding/IGOC/S/sangers_reagent.html
https://info.gbiosciences.com/blog/dnfb-sangers-reagent-for-detection-of-free-amino-acids
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
http://www.stenutz.eu/chem/solv6.php?name=2-fluoro-4%2C6-dinitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2_6-dinitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2_6-dinitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 4-Fluoro-2,6-dinitrophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]

7. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

9. solubilityofthings.com [solubilityofthings.com]

10. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

11. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture
activities thereof - Google Patents [patents.google.com]

12. quora.com [quora.com]

13. youtube.com [youtube.com]

14. The dinitrophenyl group as a selective label in high-performance liquid chromatography
of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

15. 2,6-DINITROPHENOL(573-56-8) 1H NMR spectrum [chemicalbook.com]

16. 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR [m.chemicalbook.com]

17. researchgate.net [researchgate.net]

18. fishersci.com [fishersci.com]

19. spectrumchemical.com [spectrumchemical.com]

20. sigmaaldrich.com [sigmaaldrich.com]

21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

22. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

23. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA
[cameochemicals.noaa.gov]

To cite this document: BenchChem. [Foreword: Navigating the Isomers - A Note on Sanger's
Reagent]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602198#2-fluoro-4-6-dinitrophenol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.thermofisher.com/order/catalog/product/A17309.06
https://www.thermofisher.com/order/catalog/product/A17309.06
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dinitrophenol
https://en.wikipedia.org/wiki/2,4-Dinitrophenol
https://www.solubilityofthings.com/24-dinitrophenol
https://www.chemicalbook.com/synthesis/2-fluoro-4-nitrophenol.htm
https://patents.google.com/patent/CN103724206A/en
https://patents.google.com/patent/CN103724206A/en
https://www.quora.com/How-does-Sangers-reagent-work
https://www.youtube.com/watch?v=OeJqXWChfqk
https://pubmed.ncbi.nlm.nih.gov/3605591/
https://pubmed.ncbi.nlm.nih.gov/3605591/
https://www.chemicalbook.com/SpectrumEN_573-56-8_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_403-19-0_1HNMR.htm
https://www.researchgate.net/figure/nfrared-spectra-of-dinitro-compound_fig1_232756180
https://www.fishersci.com/store/msds?partNumber=AAA1730903&productDescription=26-DINITRO-4-FLROPHENOL+98%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.spectrumchemical.com/media/sds/D2761_AGHS.pdf
https://www.sigmaaldrich.com/JP/en/sds/aldrich/d198501?userType=undefined
https://pim-resources.coleparmer.com/sds/91831.pdf
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=0464
https://cameochemicals.noaa.gov/chemical/19770
https://cameochemicals.noaa.gov/chemical/19770
https://www.benchchem.com/product/b1602198#2-fluoro-4-6-dinitrophenol-chemical-properties
https://www.benchchem.com/product/b1602198#2-fluoro-4-6-dinitrophenol-chemical-properties
https://www.benchchem.com/product/b1602198#2-fluoro-4-6-dinitrophenol-chemical-properties
https://www.benchchem.com/product/b1602198#2-fluoro-4-6-dinitrophenol-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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